molecular formula C10H6O3 B1674593 Lawsone CAS No. 83-72-7

Lawsone

Cat. No. B1674593
CAS RN: 83-72-7
M. Wt: 174.15 g/mol
InChI Key: CSFWPUWCSPOLJW-UHFFFAOYSA-N
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Description

Lawsone, also known as 2-Hydroxy-1,4-naphthoquinone or hennotannic acid, is a red-orange dye present in the leaves of the henna plant (Lawsonia inermis), as well as in the common walnut (Juglans regia) and water hyacinth (Pontederia crassipes) . Humans have used henna extracts containing lawsone as hair and skin dyes for more than 5,000 years .


Synthesis Analysis

Lawsone has been used as the starting material for the synthesis of a variety of biologically active compounds and materials with interesting properties . A recent study reported a metal-free, ring-expansion reaction of indantrione with diazomethanes, generated in situ from the N-tosylhydrazones, for the synthesis of lawsone .


Molecular Structure Analysis

Lawsone is a 1,4-naphthoquinone derivative, an analog of hydroxyquinone containing one additional ring . The molecular formula of Lawsone is C10H6O3 .


Chemical Reactions Analysis

Lawsone reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain that lasts until the skin or hair is shed . It is also hypothesized to undergo a reaction similar to Strecker synthesis in reactions with amino acids .


Physical And Chemical Properties Analysis

Lawsone is a yellow prism-like compound with a molar mass of 174.15 g/mol. It has a melting point of 195 to 196 °C (383 to 385 °F; 468 to 469 K) and is almost insoluble in water .

Scientific Research Applications

Antibacterial and Antifungal Activities

Lawsone has demonstrated significant antibacterial and antifungal properties. Rahmoun et al. (2012) reported that naphthoquinone derivatives, including Lawsone, showed good antibacterial effectiveness against gram-positive bacteria but lacked antifungal potency against Candida albicans strains Rahmoun et al., 2012. Tekin et al. (2014) also highlighted Lawsone's antibacterial effect on Bacillus subtilis and its potential for research in skin diseases and cancer Tekin et al., 2014.

Hepatoprotective Effect

Darvin et al. (2018) documented the hepatoprotective efficacy of Lawsone in vitro and in vivo, indicating its potential to mitigate liver injury induced by drug therapies Darvin et al., 2018.

Wound Healing and Antimicrobial Properties

Lawsone has been associated with wound healing effects and antimicrobial activities. A study by Tekin et al. (2014) reported significant wound healing effects of Lawsone on Keratinocyte cells, highlighting its potential for skin disease treatment Tekin et al., 2014.

Anticancer Potential

Lawsone and its derivatives have been explored for their anticancer activities. Rasouliyan et al. (2021) investigated Lawsone-loaded solid lipid nanoparticles (SLNs) for their antiproliferative properties against A549 cells, revealing Lawsone's potential as an antitumor agent Rasouliyan et al., 2021.

Corrosion Inhibition

The inhibitory action of Lawsone against the corrosion of mild steel in acidic solutions has been documented, suggesting its application in corrosion prevention Ostovari et al., 2009.

Safety And Hazards

Lawsone is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) . The median lethal dose (LD50) is 100 mg/kg .

Future Directions

Lawsone and its derivatives have been used in various scientific and technological fields. Recent developments indicate that extraordinary events of metabolic innovation and links to respiratory and photosynthetic quinone metabolism probably contributed to their independent evolution . Future research may focus on understanding specialized 1,4-naphthoquinone biosynthesis and trafficking, and how these discoveries shed light on the convergent evolution and diversification of this class of compounds in plants .

properties

IUPAC Name

4-hydroxynaphthalene-1,2-dione
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InChI

InChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H
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InChI Key

WVCHIGAIXREVNS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)O
Source PubChem
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Molecular Formula

C10H6O3
Record name 2-HYDROXY-1,4-NAPHTHOQUINONE
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Related CAS

68310-00-9 (hydrochloride salt)
Record name Lawsone
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DSSTOX Substance ID

DTXSID2025428
Record name 2-Hydroxy-1,4-naphthoquinone
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Molecular Weight

174.15 g/mol
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Physical Description

2-hydroxy-1,4-naphthoquinone appears as yellow prisms or yellow powder. (NTP, 1992)
Record name 2-HYDROXY-1,4-NAPHTHOQUINONE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 2-HYDROXY-1,4-NAPHTHOQUINONE
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Product Name

2-Hydroxy-1,4-naphthoquinone

CAS RN

83-72-7
Record name 2-HYDROXY-1,4-NAPHTHOQUINONE
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Record name 1,4-Naphthalenedione, 2-hydroxy-
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Melting Point

378 °F (Decomposes) (NTP, 1992)
Record name 2-HYDROXY-1,4-NAPHTHOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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